MART-1(32-40)
Description
Identification and Characterization of Melan-A/MART-1 as a Tumor-Associated Antigen
Melan-A, also known as MART-1 (Melanoma Antigen Recognized by T-cells 1), was identified in the mid-1990s as a key antigen in melanoma. aai.orgmdpi.com It is a 118-amino acid protein primarily found in normal melanocytes and is expressed in a high percentage of primary and metastatic melanomas. aai.org This discovery was a landmark achievement, as it provided a specific molecular target recognized by the immune system on cancer cells.
The identification of Melan-A/MART-1 stemmed from research aimed at understanding how the immune system, particularly cytotoxic T lymphocytes (CTLs), could recognize and attack tumor cells. mdpi.com Scientists utilized tumor-reactive CTL clones from melanoma patients to screen tumor cDNA libraries, leading to the isolation of the gene encoding this crucial antigen. aai.org This breakthrough confirmed that the immune system could indeed mount a response against cancer by targeting specific proteins expressed by the tumor.
Subsequent research further characterized Melan-A/MART-1 as a melanocyte differentiation antigen, a class of proteins involved in the normal function of melanocytes, the pigment-producing cells in the skin. ru.nl Its expression is largely restricted to the melanocyte lineage, making it an attractive target for immunotherapy, as this specificity minimizes the risk of immune attack on other healthy tissues. nih.gov Immunohistochemical analyses have shown that Melan-A/MART-1 is homogeneously expressed across multiple metastases within the same patient, further supporting its potential as a therapeutic target. nih.gov
Table 1: Key Characteristics of Melan-A/MART-1
| Characteristic | Description |
| Full Name | Melanoma Antigen Recognized by T-cells 1 |
| Alternate Name | Melan-A |
| Protein Length | 118 amino acids aai.org |
| Cellular Location | Melanosomes, Endoplasmic Reticulum |
| Expression | Normal melanocytes, 75-100% of primary and metastatic melanomas aai.org |
| Antigen Type | Melanocyte differentiation antigen |
Discovery of Melan-A/MART-1(32-40) as a Naturally Processed Epitope
Following the identification of the full-length Melan-A/MART-1 protein, the next critical step was to pinpoint the specific fragments, or epitopes, that are presented to T-cells. It was discovered that a peptide segment spanning amino acids 32 to 40 of the Melan-A/MART-1 protein is a naturally processed and presented epitope. nih.govucl.ac.be This nonapeptide, with the amino acid sequence ILTVILGVL, is presented on the surface of melanoma cells by the Major Histocompatibility Complex (MHC) class I molecule, HLA-A2. nih.govucl.ac.be
The discovery of this specific epitope was achieved through sophisticated biochemical techniques, including the use of tandem mass spectrometry to analyze peptides eluted from the surface of melanoma cells. nih.gov This analysis directly identified the MART-1(32-40) peptide as being naturally processed and presented by tumor cells. nih.gov Further studies confirmed that this peptide could sensitize HLA-A2 positive target cells for lysis by CTLs derived from melanoma patients, demonstrating its immunological relevance. nih.gov
Interestingly, while several epitopes from Melan-A/MART-1 have been identified, the region spanning amino acids 26-35 has been described as the immunodominant epitope recognized by CTLs. aai.orgnih.gov However, the MART-1(32-40) peptide is also a valid target, and its recognition by T-cells has been documented. nih.govaai.org The processing and presentation of these epitopes are crucial for initiating an anti-tumor immune response. The protein is degraded within the cell by the proteasome, and the resulting peptides are transported into the endoplasmic reticulum to bind to MHC class I molecules before being displayed on the cell surface for T-cell surveillance. aai.org
Significance of Melan-A/MART-1(32-40) in Fundamental T-Cell Immunology
The identification of Melan-A/MART-1 and its epitopes, including MART-1(32-40), has had a profound impact on our understanding of fundamental T-cell immunology. This system has become a valuable model for studying the intricate interactions between T-cells and tumor cells.
Research on Melan-A/MART-1 has been instrumental in:
Defining the T-cell repertoire: Studies have revealed a surprisingly high frequency of naive T-cells specific for Melan-A/MART-1 epitopes in healthy individuals, suggesting a pre-existing repertoire capable of responding to melanoma. rupress.org
Understanding T-cell activation: The Melan-A/MART-1 system allows for the detailed analysis of the requirements for T-cell activation, including the affinity of the T-cell receptor (TCR) for the peptide-MHC complex and the role of co-stimulatory molecules.
Investigating mechanisms of immune evasion: Researchers have used this model to explore how tumors can escape immune recognition, such as through the downregulation of antigen presentation machinery or the loss of antigen expression. frontiersin.org
Developing and monitoring immunotherapies: Peptides derived from Melan-A/MART-1, including analogues of the 26-35 and 32-40 regions, have been central to the development of cancer vaccines and adoptive T-cell therapies. aai.org Furthermore, tools like MHC tetramers loaded with these peptides are widely used to enumerate and characterize tumor-specific T-cells in patients. nih.gov
The study of T-cell responses to Melan-A/MART-1 has also highlighted the importance of both CD8+ cytotoxic T-cells and CD4+ helper T-cells in coordinating an effective anti-tumor response. pnas.orgnih.gov Epitopes from Melan-A/MART-1 have been identified that are presented by both MHC class I and class II molecules, engaging both arms of the cellular immune system. aai.orgpnas.orgnih.gov
Table 2: Identified T-Cell Epitopes of Melan-A/MART-1
| Epitope | Amino Acid Sequence | MHC Restriction | T-Cell Type |
| Melan-A/MART-1(26-35) | (E)AAGIGILTV | HLA-A2 aai.orgucl.ac.be | CD8+ |
| Melan-A/MART-1(32-40) | ILTVILGVL | HLA-A2 nih.govucl.ac.be | CD8+ |
| Melan-A/MART-1(51-73) | HLA-DR4 pnas.org | CD4+ | |
| Melan-A/MART-1(27-40) | HLA-DRB10101, HLA-DRB10102 aai.org | CD4+ | |
| Melan-A/MART-1(25-36) | HLA-DQB10602, HLA-DRB10301 aai.org | CD4+ | |
| Melan-A/MART-1(51-61) | HLA-Cw*0701 nih.gov | CD8+ |
Properties
sequence |
ILTVILGVL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma antigen recognized by T-cells 1 (32-40); MART-1(32-40) |
Origin of Product |
United States |
Molecular and Structural Biology of Melan A/mart 1 32 40 Peptide
Amino Acid Sequence and Derivation from the Melan-A/MART-1 Protein
The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a 118-amino acid protein primarily expressed in melanocytes and the majority of melanoma tumors. bpsbioscience.com Within this protein, several peptide sequences can be processed and presented to the immune system. The specific peptide, MART-1(32-40), corresponds to the amino acid sequence from position 32 to 40 of the full-length protein. nih.govucl.ac.be
Using mass spectrometry, this nonapeptide was identified as a naturally processed and presented epitope on melanoma cells. nih.govnih.gov Its sequence consists of nine amino acids: Isoleucine-Leucine-Threonine-Valine-Isoleucine-Leucine-Glycine-Valine-Leucine. nih.govaacrjournals.org
| Property | Description |
| Protein Name | Melanoma Antigen Recognized by T-cells 1 (MART-1) / Melan-A |
| Full-Length Protein Size | 118 amino acids |
| Peptide Epitope | MART-1(32-40) |
| Amino Acid Sequence | ILTVILGVL |
Peptide-Major Histocompatibility Complex (MHC) Interaction Studies
The immunological recognition of MART-1 peptides is critically dependent on their interaction with Class I MHC molecules, particularly the HLA-A*0201 allele, which is common in a large proportion of the human population. rupress.org
The ability of a peptide to elicit an immune response is closely linked to its binding affinity for MHC molecules. Peptides that bind with high affinity and stability are more likely to be presented on the cell surface in sufficient numbers to activate T-cells.
The MART-1(32-40) peptide (ILTVILGVL) has been shown to bind to HLA-A2, but with an intermediate-to-low affinity. nih.gov This is a common characteristic of many tumor-associated self-antigens. nih.gov The immune system is tolerant to self-peptides that bind very strongly to MHC, so epitopes with intermediate or low affinity may be more effective at generating a response.
For context, the overlapping and more extensively studied immunodominant MART-1 peptides, MART-1(27-35) (AAGIGILTV) and MART-1(26-35) (EAAGIGILTV), also exhibit moderate binding affinity to HLA-A*0201. This moderate affinity has been a driver for the development of analog peptides with improved binding characteristics for use in immunotherapy. rupress.orgnih.gov
The stability of the peptide-MHC (pMHC) complex is governed by specific structural interactions within the MHC's peptide-binding groove. This groove contains several pockets that accommodate the side chains of the peptide's amino acids. For HLA-A*0201, the most important "anchor" residues are typically at position 2 (P2) and the C-terminal position (PΩ) of the peptide.
The native MART-1 peptides are considered to have suboptimal anchor residues for HLA-A0201, contributing to their moderate affinity and lower stability. mdpi.com For instance, in the related MART-1(26-35) peptide, the alanine (B10760859) at P2 is not ideal for binding. Research has shown that substituting this alanine with a leucine (B10760876) (A27L) creates the analog peptide ELAGIGILTV, which has a significantly higher binding affinity—up to 25-fold greater—and forms more stable complexes with HLA-A0201. rupress.org This enhancement is due to the leucine side chain fitting more favorably into the B-pocket of the HLA-A*0201 binding groove. These findings highlight the critical role of primary anchor residues in determining the stability of the pMHC complex. researchgate.net
Binding Affinity to HLA Class I Molecules, particularly HLA-A*0201.
Characterization of Peptide-MHC-T-Cell Receptor (TCR) Complexes
The trimolecular complex of the peptide, MHC, and T-cell receptor is the focal point of cellular immunity. Structural studies, primarily using X-ray crystallography, have provided detailed insights into how TCRs recognize MART-1 peptides presented by HLA-A*0201.
These studies have largely focused on the immunodominant MART-1(27-35) nonamer and MART-1(26-35) decamer. A key finding is that these two overlapping peptides, differing by just one N-terminal amino acid, adopt remarkably different conformations when bound to HLA-A*0201. The shorter nonamer lies flat in the groove, while the longer decamer bulges out in the middle.
Despite these significant structural differences, many T-cell clones can cross-react and recognize both pMHC complexes. The structural basis for this cross-reactivity is complex. For example, two different TCRs, named DMF4 and DMF5, which both recognize the MART-1 antigen, employ distinct mechanisms:
DMF4 TCR binds to the two different pMHC complexes with a different orientation, essentially rotating its position to accommodate the distinct peptide shapes.
DMF5 TCR utilizes a more versatile binding mode, engaging both the bulged decamer and the flat nonamer in an identical manner.
These findings demonstrate a surprising level of TCR degeneracy and highlight that T-cell recognition is not always predicted by simple structural homology of the antigen. This has significant implications for the design of peptide-based vaccines, as T-cell cross-reactivity can be unpredictable.
Immunological Role and Mechanisms of Action
Antigen Processing and Presentation Pathways
The journey of the MART-1(32-40) epitope from a full-length protein to its presentation on the cell surface is a multi-step process crucial for T-cell recognition.
Endogenous Processing of Melan-A/MART-1 Protein
The Melan-A/MART-1 protein, expressed in normal melanocytes and a high percentage of melanomas, is the source of the immunogenic MART-1(32-40) peptide. nih.gov This protein undergoes intracellular degradation, a process known as endogenous processing, to generate various peptide fragments. aai.orgnih.gov The efficiency of this processing is a key determinant in the level of antigen presentation and subsequent immune response. researchgate.net Dendritic cells, potent antigen-presenting cells (APCs), can be engineered to express the full-length Melan-A/MART-1 protein to facilitate the analysis of its processing and presentation. aai.orgnih.gov
Proteasome-Dependent Generation of Epitopes
The generation of MART-1 epitopes, including the MART-1(32-40) peptide, is primarily dependent on the proteasome, a multi-catalytic protease complex within the cell's cytosol. researchgate.netuniversiteitleiden.nl The standard proteasome is responsible for cleaving the full-length Melan-A/MART-1 protein into smaller peptides. researchgate.net However, other cytosolic endopeptidases, such as nardilysin and thimet oligopeptidase (TOP), can also play a role in generating the final CTL epitope. universiteitleiden.nl In some instances, the generation of the C-terminus of the MART-1 epitope requires trimming by TOP. universiteitleiden.nlnih.gov The efficiency of this process can be influenced by factors such as the presence of proteasome inhibitors, which can impair epitope generation. researchgate.netnih.gov
Table 1: Key Proteases in MART-1 Epitope Generation
| Protease | Role in Epitope Generation | Reference |
|---|---|---|
| Standard Proteasome | Primary cleavage of Melan-A/MART-1 protein | researchgate.net |
| Nardilysin | Contributes to both C-terminal and N-terminal generation | universiteitleiden.nl |
| Thimet Oligopeptidase (TOP) | C-terminal trimming of the epitope | universiteitleiden.nlnih.gov |
Loading onto HLA Class I Molecules
Once generated, the MART-1(32-40) peptide is transported into the endoplasmic reticulum where it is loaded onto Human Leukocyte Antigen (HLA) class I molecules, specifically HLA-A*02:01. rsc.orgoup.com This loading process is a critical step for presenting the peptide to the immune system. rsc.org The chaperone protein TAP-binding protein related (TAPBPR) plays a crucial role in facilitating the loading of high-affinity peptides like MART-1 onto MHC-I molecules. rsc.orgpnas.org The stability of the peptide-MHC complex is a significant factor in determining the immunogenicity of the epitope. The process involves the peptide binding within a groove on the HLA molecule, with specific amino acid residues of the peptide acting as anchors. oup.com
T-Cell Recognition and Activation
The presentation of the MART-1(32-40) peptide on the surface of melanoma cells allows for its recognition by specific T-cells, triggering an anti-tumor immune response.
Specific Recognition by CD8+ Cytotoxic T Lymphocytes (CTLs)
The MART-1(32-40) peptide, with the amino acid sequence ILTVILGVL, is recognized by CD8+ cytotoxic T lymphocytes (CTLs). nih.govaacrjournals.org These specialized immune cells are capable of identifying and killing cells that present this specific peptide on their surface. nih.govfrontiersin.org The recognition occurs through the T-cell receptor (TCR) on the surface of the CTL, which binds to the peptide-HLA complex. nih.gov A high frequency of CTLs specific for the MART-1(32-40) epitope has been observed in melanoma patients. nih.gov Studies have shown that CTLs specific for MART-1 can be expanded in vitro and demonstrate potent cytotoxicity against melanoma cells expressing the antigen. frontiersin.org
Role of HLA-A*0201 Restriction in T-Cell Activation
The activation of T-cells in response to the MART-1(32-40) epitope is highly restricted to the HLA-A0201 allele. aai.orgnih.gov This means that only individuals expressing this specific HLA type can effectively present this peptide and mount a T-cell response against it. aai.org The immunodominance of the MART-1 epitope is strongly linked to this HLA-A0201 restriction. nih.gov While other HLA-A2 variants can present the peptide, they often do so with lower efficiency. nih.gov The stringent requirement for the HLA-A0201 allele highlights its critical role in the T-cell mediated immune response to MART-1-expressing melanomas. aai.orgnih.gov The interaction between the MART-1 peptide, the HLA-A0201 molecule, and the TCR forms the basis of this specific immune recognition. oup.com
Table 2: Research Findings on MART-1(32-40) and T-Cell Activation
| Finding | Key Details | References |
|---|---|---|
| CTL Recognition | The peptide ILTVILGVL (MART-1(32-40)) is recognized by CD8+ CTLs. | nih.govaacrjournals.org |
| HLA Restriction | T-cell activation is predominantly restricted to the HLA-A*0201 allele. | aai.orgnih.gov |
| Immunodominance | The strong immune response to MART-1 is linked to the AAGIGILTV/HLA-A*0201 combination. | aai.orgnih.gov |
| CTL Expansion | MART-1 specific CTLs can be expanded from both healthy donors and melanoma patients. | frontiersin.org |
| Cytotoxicity | Expanded CTLs show high cytotoxicity against HLA-A*0201+ MART-1+ tumor cells. | frontiersin.org |
T-Cell Receptor (TCR) Repertoire and Specificity towards Melan-A/MART-1(32-40)
The T-cell receptor (TCR) repertoire specific for the Melan-A/MART-1(32-40) epitope is not as extensively characterized as that for the immunodominant epitopes like Melan-A/MART-1(26-35). However, studies have demonstrated the existence of CTLs that can recognize this naturally processed and presented peptide.
Tandem mass spectrometry has been used to identify the naturally processed melanoma peptide ILTVILGVL, which corresponds to positions 32-40 of the MART-1/Melan-A sequence. nih.gov This peptide is capable of sensitizing HLA-A2+ T2 cell lines for lysis by CTL lines and clones derived from different melanoma patients, indicating the presence of a responsive T-cell repertoire in these individuals. nih.gov Furthermore, the recognition of this peptide by freshly isolated tumor-infiltrating lymphocytes (TILs) suggests a relatively high frequency of specific effector cells present within the tumor microenvironment. nih.gov
Despite this recognition, detailed analyses of the Vβ (beta chain variable region) usage and the diversity of the TCRs specific for MART-1(32-40) are limited in the current scientific literature. The focus of most TCR repertoire studies has been on the immunodominant epitopes, which elicit stronger and more frequent T-cell responses. frontiersin.org
Comparative Analysis of Epitope Immunodominance (e.g., vs. Melan-A/MART-1(27-35))
The immunodominance of T-cell epitopes is a critical factor in determining their potential for use in immunotherapy. In the context of Melan-A/MART-1, a clear hierarchy of immunodominance has been established, with the Melan-A/MART-1(27-35) and Melan-A/MART-1(26-35) epitopes being significantly more immunodominant than MART-1(32-40). frontiersin.orgaai.org
Several factors contribute to this difference in immunodominance, including the binding affinity of the peptide to the MHC class I molecule HLA-A*0201. The MART-1(32-40) peptide has been shown to bind to HLA-A2 with an intermediate-to-low affinity. nih.gov In contrast, analogues of the Melan-A/MART-1(26-35) epitope, such as the A27L variant, exhibit a significantly higher binding affinity for HLA-A2.
| Peptide Epitope | HLA-A2 Binding Affinity | T-Cell Recognition by TILs | Immunodominance |
| Melan-A/MART-1(26-35) | Moderate | High | High |
| Melan-A/MART-1(27-35) | Moderate | High | High |
| Melan-A/MART-1(32-40) | Intermediate-to-low | Low to moderate | Low |
| Melan-A/MART-1(26-35) A27L analogue | High | High | High (as an immunogen) |
This table provides a comparative overview of the immunodominance and related characteristics of different Melan-A/MART-1 epitopes.
Studies have shown that while CTLs can be generated against MART-1(32-40), the responses are generally weaker and less frequent compared to those against the 27-35 and 26-35 epitopes. frontiersin.org In fact, some studies have reported that the MART-1(32-40) peptide is not recognized at all by certain TIL cultures.
Modulation of T-Cell Response by Peptide Analogues and Antagonists
The T-cell response to Melan-A/MART-1 can be modulated by peptide analogues and antagonists. While most research on peptide analogues has focused on enhancing the immunogenicity of the immunodominant epitopes, the MART-1(32-40) peptide itself has been identified as a naturally occurring peptide antagonist.
Research has demonstrated that the MART-1(32-40) peptide can act as an antagonist by inhibiting the release of interleukin-2 (B1167480) (IL-2) from T-cells that are specific for the native immunodominant epitope. nih.gov This antagonistic function can lead to a state of T-cell anergy, where the T-cells are still able to produce interferon-gamma (IFN-γ) but fail to proliferate and mount a full effector response due to the lack of IL-2. nih.gov This finding is significant as it suggests that melanoma cells can produce and present peptides that actively suppress the anti-tumor immune response. nih.gov
To counteract the inhibitory effects of such antagonistic peptides, researchers have developed "superagonist" analogues of the immunodominant epitopes, such as Melan-A/MART-1(27-35) 1L. T-cells generated with this superagonist show resistance to the IL-2 inhibition mediated by melanoma-derived peptide fractions, including those containing MART-1(32-40). nih.gov
Cross-Presentation of Melan-A/MART-1 Antigen
Cross-presentation is a crucial process by which antigen-presenting cells (APCs), such as dendritic cells and macrophages, present exogenous antigens on MHC class I molecules to activate CD8+ T-cells. This pathway is essential for initiating anti-tumor immune responses against antigens like Melan-A/MART-1.
Phagocytosis and Antigen Processing by Antigen-Presenting Cells (APCs)
APCs can internalize tumor cells or their fragments through phagocytosis. nih.govnih.gov Studies have shown that both dendritic cells (DCs) and macrophages can effectively phagocytose gamma-irradiated melanoma cells that express MART-1. frontiersin.org Following phagocytosis, the tumor antigens are processed within the APC.
The processing of the internalized antigen can occur through two main pathways for cross-presentation: the cytosolic pathway and the vacuolar pathway. frontiersin.org In the cytosolic pathway, the antigen is translocated from the phagosome into the cytosol, where it is degraded by the proteasome into smaller peptides. These peptides are then transported into the endoplasmic reticulum by the transporter associated with antigen processing (TAP) and loaded onto MHC class I molecules. frontiersin.org The vacuolar pathway involves the processing of the antigen within the endo-phagosomal compartments by proteases such as cathepsins, with subsequent loading onto MHC class I molecules that are recruited to these compartments. ru.nl
Cross-Presentation by Dendritic Cells and Macrophages
Both dendritic cells and macrophages have been shown to be capable of cross-presenting the MART-1 antigen. ru.nl
Dendritic Cells (DCs): DCs are considered the most potent APCs for initiating primary T-cell responses. They can take up apoptotic melanoma cells and cross-present the MART-1 antigen to stimulate MART-1-specific CTL clones. aai.orgoup.com This cross-presentation can be long-lasting, with DCs being able to stimulate T-cells for several days after the initial antigen uptake. The efficiency of cross-presentation by DCs can be enhanced, leading to a significant increase in IFN-γ production by T-cell clones. oup.com
Macrophages: While historically considered less efficient at cross-priming naive T-cells than DCs, macrophages have also been shown to cross-present the MART-1 antigen. ru.nl Following the phagocytosis of irradiated melanoma cells, IFN-γ activated macrophages can process and present the MART-1 antigen to a specific CD8+ T-cell clone, leading to the production of IFN-γ. This indicates that macrophages within the tumor microenvironment could potentially contribute to the anti-tumor immune response by activating CTLs.
Immunogenicity of Melan-A/MART-1(32-40) and its Analogues
The immunogenicity of a peptide is its ability to induce an immune response. The Melan-A/MART-1(32-40) peptide is considered to have low immunogenicity compared to the immunodominant epitopes of Melan-A/MART-1. frontiersin.org However, it is still recognized by the immune system and can elicit responses from CTLs in some melanoma patients. nih.gov
The low immunogenicity can be partly attributed to its intermediate-to-low binding affinity for HLA-A2. nih.gov Despite this, the peptide has been identified as being naturally processed and presented on melanoma cells. nih.gov The in vivo relevance of this peptide is further supported by the presence of specific T-cells in the circulation and within tumors of melanoma patients. nih.gov
Currently, there is a lack of published research on synthetic analogues of the MART-1(32-40) peptide designed to enhance its immunogenicity. The scientific focus has predominantly been on creating analogues of the more potent immunodominant epitopes to improve their therapeutic efficacy in cancer vaccines and adoptive T-cell therapies.
In Vitro Immunogenicity in Primary T-Cell Cultures
The peptide MART-1(32-40), with the amino acid sequence ILTVILGVL, was identified as a naturally processed epitope through mild acid elution from melanoma cells. nih.gov This peptide was shown to be capable of inducing specific cytotoxic T-lymphocyte (CTL) reactivity in vitro when tested with CTL clones obtained by limiting dilution from the peripheral blood of HLA-A2 positive melanoma patients. nih.gov However, subsequent studies have encountered difficulty in consistently demonstrating its immunogenicity in primary T-cell cultures derived from peripheral blood mononuclear cells (PBMCs) or in bulk cultures of tumor-infiltrating lymphocytes (TILs). nih.gov
Research comparing various MART-1 derived peptides has frequently shown that other epitopes, particularly MART-1(27-35), are dominant in HLA-A*0201-restricted immune responses. nih.govaai.org For instance, when dendritic cells (DCs) are used to present the full MART-1 antigen to T-cells in vitro, the resulting CTL reactivity is preferentially directed against the MART-1(27-35) epitope. nih.gov In experiments designed to identify the predominantly recognized epitope by anti-MART-1 CTL cultures, stimulation with a panel of candidate peptides revealed a clear preference for MART-1(27-35) in terms of IFN-γ secretion. nih.gov While MART-1(32-40) was included in these screening panels, it did not elicit a strong response in these bulk culture systems. nih.gov
The challenge in generating robust in vitro responses to MART-1(32-40) from mixed lymphocyte populations suggests that T-cells recognizing this specific epitope may be present at a lower frequency or have a lower activation threshold compared to those recognizing the immunodominant MART-1(27-35) peptide. nih.govaai.org The ease with which a melanoma-associated antigen elicits T-cell reactivity in vitro can be an indicator of its immunogenic potential, though it may not always directly correlate with clinical significance. aai.org The use of potent antigen-presenting cells like DCs, genetically modified to express the MART-1/Melan-A antigen, has been a successful strategy for generating primary CTL responses in vitro, although these responses are often directed against the immunodominant epitopes. aai.org
Table 1: In Vitro Immunogenicity of MART-1 Peptides in Primary T-Cell Cultures
| MART-1 Peptide Epitope | Sequence | HLA Restriction | Observed In Vitro T-Cell Reactivity | Source |
|---|---|---|---|---|
| MART-1(32-40) | ILTVILGVL | HLA-A0201 | Recognized by specific CTL clones but difficult to induce reactivity in PBMC or bulk TIL cultures. nih.gov | nih.gov |
| MART-1(27-35) | AAGIGILTV | HLA-A0201 | Dominant epitope; elicits strong CTL reactivity and IFN-γ secretion in PBMC and TIL cultures. nih.govaai.org | nih.govaai.org |
In Vivo Immunogenicity in HLA Transgenic Mouse Models
The in vivo immunogenicity of MART-1 peptides has been evaluated using HLA transgenic mouse models, which are crucial preclinical tools for assessing human T-cell responses. taconic.comnih.gov These mice express human HLA molecules, overcoming species-specific differences in antigen presentation and allowing for the evaluation of HLA-restricted CTL epitope responses. taconic.comaai.org Specifically, HLA-A0201/Kb transgenic mice, which express a chimeric molecule containing the human HLA-A0201 peptide-binding domains, have been used to test the immunogenicity of potential cancer vaccine candidates, including MART-1 peptides. aai.org
Studies in these transgenic mice have defined four HLA-A*0201-restricted peptides from the human Melan-A/MART-1 antigen, including MART-1(32-40). aai.org When tested for their ability to prime CTLs in vivo, natural peptides such as MART-1(26-35) and MART-1(27-35) were found to be relatively weak immunogens. aai.org Similarly, the MART-1(32-40) natural peptide is considered to have limited immunogenicity in these models. aai.org
In contrast, peptide analogues, created by substituting amino acid residues at anchor positions to improve binding to the HLA-A0201 molecule, have demonstrated significantly enhanced immunogenicity. aai.org These modified peptides were more potent at inducing specific CTL responses in vivo compared to their natural counterparts. aai.org The CTLs generated in mice by immunization with these potent analogue peptides were capable of cross-recognizing the natural Melan-A peptides and, importantly, were able to lyse human melanoma cell lines in an HLA-A0201-restricted and Melan-A-specific manner. aai.org These findings highlight that while the naturally processed MART-1(32-40) peptide is recognized by the human immune system, its inherent immunogenicity in vivo is low, but it can be a target for cross-reactive T-cells elicited by more potent, modified peptide vaccines. aai.org
Table 2: Comparative In Vivo Immunogenicity in HLA-A*0201/Kb Transgenic Mice
| Peptide Type | Example Peptides | In Vivo Immunogenicity | Resulting CTL Characteristics | Source |
|---|---|---|---|---|
| Natural MART-1 Peptides | Melan-A/MART-1(26-35), Melan-A/MART-1(27-35) | Relatively weak immunogens for in vivo CTL priming. aai.org | Induce low levels of specific CTLs. aai.org | aai.org |
| Analogue MART-1 Peptides | Modified versions of natural epitopes (e.g., with anchor substitutions) | Potent immunogens for in vivo CTL priming. aai.org | Induce robust CTLs that cross-recognize natural peptides and lyse human melanoma cells. aai.org | aai.org |
Synthesis and Chemical Biology Applications
Solid-Phase Peptide Synthesis (SPPS) Methodologies for Melan-A/MART-1(32-40)
The synthesis of the MART-1(32-40) peptide, like other MART-1 fragments used in immunological research, is routinely achieved using Solid-Phase Peptide Synthesis (SPPS). aai.orgnih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The standard approach for synthesizing peptides like MART-1(32-40) utilizes Fluorenylmethyloxycarbonyl (Fmoc) chemistry.
The general SPPS cycle for MART-1(32-40) consists of several key steps:
Resin Preparation : The synthesis begins with a resin, often a polystyrene-based polymer, pre-loaded with the C-terminal amino acid of the target sequence, which for MART-1(32-40) is Leucine (B10760876) (Leu). aai.org
Fmoc Deprotection : The N-terminal Fmoc protecting group of the resin-bound amino acid is removed, typically using a solution of a weak base like piperidine (B6355638) in an organic solvent. This exposes a free amine group, ready for the next coupling step. bpsbioscience.com
Amino Acid Activation and Coupling : The next amino acid in the sequence (in this case, Isoleucine), with its N-terminus protected by an Fmoc group and its side chain protected if necessary, is activated. Activation is commonly achieved using carbodiimide-based reagents (like DIC) in the presence of an activating agent (like HOBt or Oxyma) to form a highly reactive species that readily forms a peptide bond with the free amine on the resin. nih.gov
Washing : After the coupling reaction, the resin is thoroughly washed with solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) to remove excess reagents and by-products. aai.org
This cycle of deprotection, coupling, and washing is repeated for each amino acid in the GIGILTVIL sequence. Once the full peptide chain is assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). nih.gov The crude peptide is then purified to a high degree, usually greater than 95%, using reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry. aai.org Research has confirmed the synthesis of a panel of overlapping nonamer peptides from the full MART-1 sequence, which included the MART-1(32-40) fragment, using these standard SPPS methods. aai.org
Rational Design and Synthesis of Melan-A/MART-1(32-40) Peptide Analogues
The rational design of peptide analogues aims to improve the biological properties of a native epitope. While the MART-1(32-40) fragment has been identified as a potential epitope, it is not considered immunodominant and is recognized poorly, if at all, by many T-cell clones specific for the main MART-1 epitopes. Consequently, specific research into designing analogues for the 32-40 fragment is limited. However, the principles established from the extensive work on the related MART-1(26-35) and MART-1(27-35) epitopes are directly applicable.
The primary goals of analogue design for MHC class I epitopes are to:
Enhance MHC Binding Affinity : The interaction between a peptide and the MHC molecule is stabilized by "anchor" residues. For the HLA-A0201 allele, the primary anchor residues are typically at position 2 (P2) and the C-terminus (PΩ) of the peptide. Modifying suboptimal anchor residues to preferred ones can dramatically increase the stability of the peptide-MHC complex. For instance, the well-known MART-1(26-35) analogue, ELAGIGILTV, substitutes the native alanine (B10760859) at P2 with leucine, a preferred anchor for HLA-A0201, resulting in significantly higher binding affinity and immunogenicity.
Modulate T-Cell Receptor (TCR) Recognition : Changes to the central, solvent-exposed residues of the peptide can alter the interaction with the TCR, potentially leading to a stronger T-cell response.
For MART-1(32-40) (GIGILTVIL), an analogue design strategy would involve synthesizing variants with substitutions at key positions. The table below illustrates hypothetical examples based on established principles.
| Peptide/Analogue | Sequence | Modification Position | Rationale |
| Native MART-1(32-40) | G I GILTV I L | P2, P8 | Native sequence. |
| Hypothetical Analogue 1 | G L GILTV I L | P2 | Replace Isoleucine (I) with Leucine (L), a strong anchor for HLA-A0201, to potentially increase MHC binding affinity. |
| Hypothetical Analogue 2 | G I GILTV V L | P8 | Replace Isoleucine (I) with Valine (V), another favorable C-terminal anchor residue for HLA-A0201. |
| Hypothetical Analogue 3 | GIG A LTVIL | P4 | Alanine scan: Replace a central residue (Isoleucine, I) with Alanine (A) to probe the importance of this side chain for TCR interaction. |
These analogues would be synthesized using the SPPS methods described previously and then evaluated in biological assays to measure MHC binding and T-cell activation.
Development of Peptidomimetics for Modulating T-Cell Responses
Peptidomimetics are compounds that mimic the structure and/or function of a natural peptide but have been chemically modified to overcome limitations such as poor stability against proteases or low bioavailability. While specific peptidomimetics for MART-1(32-40) have not been extensively reported, research on other MART-1 epitopes provides a clear framework for this approach.
Key strategies in developing peptidomimetics include:
Backbone Modifications : Replacing one or more of the natural peptide bonds (-CO-NH-) with a surrogate, such as a reduced aminomethylene bond (-CH2-NH-), can confer significant resistance to enzymatic degradation. Studies on the MART-1(27-35) epitope have shown that such modifications can increase resistance to proteolysis while, in some cases, increasing binding efficiency to the HLA-A2 molecule.
Non-Peptidic Scaffolds : More advanced peptidomimetics may replace a portion of the peptide sequence with a non-peptidic chemical scaffold. For example, researchers have replaced the central GIGI motif of a MART-1 analogue with a platform that allows for the attachment of various chemical groups via "click chemistry". This approach allows for the rapid generation of diverse structures that can be screened for their ability to bind MHC and stimulate T-cells. One such study found that a peptidomimetic bearing a p-nitrobenzyl-triazole side chain, despite being a weak HLA-A2 ligand, was still recognized by MART-1-specific T-cells.
The development of peptidomimetics for MART-1(32-40) would follow a similar path: identifying the key residues for MHC and TCR interaction and then designing modified backbones or scaffolds that preserve this critical three-dimensional arrangement while enhancing chemical stability.
Chemical Modifications for Enhanced Research Utility
To facilitate the study of peptide interactions with MHC molecules and T-cells, MART-1 peptides are often chemically modified for enhanced research utility. These modifications turn the peptide into a powerful tool for detection, quantification, and functional assays.
Common modifications include:
Fluorescent Labeling : Attaching a fluorescent probe, such as fluorescein, to the peptide allows for direct visualization and quantification of peptide binding to cells or purified MHC molecules. In one study, labeling an anchor-modified MART-1 peptide at its N- or C-terminus with a carboxyfluorescein-lysine tag not only made the peptide traceable but also unexpectedly increased its binding affinity for HLA-A*0201. This highlights how a modification intended for detection can also alter biological function.
Biotinylation : The addition of a biotin (B1667282) molecule allows the peptide to bind with very high affinity to streptavidin. This interaction is exploited in various applications, including the synthesis of MHC tetramers. MHC tetramers are reagents where four identical biotinylated peptide-MHC complexes are bound to a fluorescently labeled streptavidin molecule. These tetramers can be used in flow cytometry to stain and count antigen-specific T-cells with high precision.
Radiolabeling : Incorporating a radioactive isotope can be used for sensitive detection in binding assays or to track the peptide's distribution in vivo.
The table below summarizes these modifications and their applications, which are fully applicable to the MART-1(32-40) peptide for research purposes.
| Modification Type | Reagent/Method | Purpose | Example Application |
| Fluorescent Labeling | Conjugation with dyes like FITC or CF® Dyes. | Visualization and quantification of peptide binding. | Flow cytometry to measure peptide uptake by cells; Fluorescence polarization assays to determine binding constants. |
| Biotinylation | Attaching a biotin molecule, often via a lysine (B10760008) side chain or terminus. | High-affinity binding to streptavidin for detection or complex assembly. | Creation of MHC Tetramers for staining and isolating antigen-specific T-cells. |
| Incorporation into Fusion Proteins | Expressing the peptide sequence as part of a larger recombinant protein. | Production of antigens for antibody generation and immunological studies. | Immunizing animals with a MBP-MART-1 fusion protein to generate MART-1 specific antibodies. |
These chemical tools are essential for dissecting the immunological role of epitopes like MART-1(32-40) and for the development of related therapeutic strategies.
Advanced Research Methodologies and Analytical Techniques
Cellular and Immunological Assays
A variety of cellular and immunological assays are employed to characterize the T-cell response to the MART-1(32-40) peptide. These techniques are crucial for evaluating the efficacy of immunotherapeutic strategies targeting this antigen.
In Vitro T-Cell Activation and Expansion Protocols
The in vitro activation and expansion of T-cells specific for MART-1(32-40) are fundamental for both research and therapeutic applications. These protocols aim to increase the number of antigen-specific T-cells for further analysis or for adoptive cell transfer. A common approach involves co-culturing peripheral blood mononuclear cells (PBMCs) with antigen-presenting cells (APCs), such as dendritic cells (DCs), that have been pulsed with the MART-1(32-40) peptide. bmj.comaai.org The addition of cytokines like Interleukin-2 (B1167480) (IL-2), IL-7, IL-15, and IL-21 is often used to promote T-cell survival, proliferation, and differentiation. aai.orgnih.govbmj.com
Another method utilizes artificial antigen-presenting cells (aAPCs), which are engineered to express the necessary molecules for T-cell activation, including HLA-A*0201 (the MHC molecule that presents MART-1(32-40)) and co-stimulatory molecules like CD80 and CD86. frontiersin.org Some protocols also employ anti-CD3 and anti-CD28 antibodies to directly stimulate T-cells, bypassing the need for APCs. nih.gov The success of these protocols is often measured by the subsequent ability of the expanded T-cells to recognize and kill melanoma cells expressing MART-1.
| Stimulation Method | Key Components | Purpose |
| Peptide-Pulsed Dendritic Cells | Dendritic Cells, MART-1(32-40) peptide, Cytokines (e.g., IL-2, IL-7, IL-15, IL-21) | To mimic natural antigen presentation and induce a robust, specific T-cell response. bmj.comaai.org |
| Artificial Antigen-Presenting Cells (aAPCs) | Engineered cells expressing HLA-A*0201 and co-stimulatory molecules. | To provide a standardized and reproducible method for T-cell expansion. frontiersin.org |
| Anti-CD3/CD28 Antibodies | Monoclonal antibodies targeting CD3 and CD28 on T-cells. | To provide a strong, non-specific stimulus for T-cell activation and proliferation. nih.gov |
Cytokine Production Assays (e.g., IFN-γ ELISA, ELISPOT)
Upon recognition of the MART-1(32-40) peptide presented by APCs, activated T-cells release a variety of cytokines. Assays that measure the production of these cytokines, particularly interferon-gamma (IFN-γ), are critical for quantifying the antigen-specific T-cell response.
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method that allows for the detection of cytokine-secreting cells at the single-cell level. aacrjournals.orgnih.gov In an IFN-γ ELISPOT assay, T-cells are cultured on a surface coated with an anti-IFN-γ antibody. When a T-cell is activated by the MART-1(32-40) peptide, it secretes IFN-γ, which is captured by the antibody on the membrane. A second, enzyme-linked antibody is then added, and a substrate is used to create a visible spot at the location of each IFN-γ-secreting cell. aacrjournals.org This allows for the enumeration of antigen-specific T-cells.
| Assay | Principle | Information Gained |
| IFN-γ ELISA | Quantifies the concentration of IFN-γ in a solution using a capture antibody, a detection antibody, and an enzymatic reaction. biolegend.comacrobiosystems.com | Overall level of IFN-γ production by a cell population. aai.org |
| IFN-γ ELISPOT | Captures IFN-γ secreted by individual cells on a membrane, which is then visualized as spots. aacrjournals.orgnih.gov | Frequency of antigen-specific, IFN-γ-secreting T-cells. aacrjournals.org |
CTL-Mediated Cytotoxicity Assays
A key function of cytotoxic T-lymphocytes (CTLs) is their ability to kill target cells, such as melanoma cells, that present the MART-1(32-40) peptide. Cytotoxicity assays are used to measure this killing activity. The classic method is the chromium-51 (B80572) (⁵¹Cr) release assay. In this assay, target cells are labeled with radioactive ⁵¹Cr. When CTLs lyse the target cells, the ⁵¹Cr is released into the supernatant, and the amount of radioactivity can be measured to determine the percentage of specific lysis. aai.org
More modern, non-radioactive methods are now commonly used. These include assays that measure the release of cellular components like lactate (B86563) dehydrogenase (LDH) or the use of fluorescent dyes. For example, target cells can be labeled with a fluorescent dye like calcein-AM, and its release upon cell lysis is measured. nih.gov Another approach involves engineering target cells to express luciferase; a decrease in bioluminescence corresponds to an increase in cell death. plos.org
| Assay Type | Method | Measurement |
| Chromium-51 Release | Target cells are labeled with ⁵¹Cr. Lysis by CTLs releases ⁵¹Cr into the supernatant, which is then quantified. aai.org | Percentage of target cell lysis. |
| Calcein-AM Release | Target cells are loaded with calcein-AM. Upon lysis, the dye is released and fluorescence is measured. nih.gov | Percentage of target cell lysis. |
| Bioluminescence-based | Target cells are engineered to express luciferase. A decrease in light output indicates cell death. plos.org | Percentage of target cell lysis. |
MHC-Peptide Tetramer Staining for T-Cell Visualization and Quantification
MHC-peptide tetramers are powerful reagents for directly visualizing and quantifying antigen-specific T-cells by flow cytometry. lubio.chmblbio.com A tetramer consists of four identical MHC-peptide complexes (in this case, HLA-A*0201 complexed with the MART-1(32-40) peptide) linked to a fluorescently labeled streptavidin molecule. mblbio.com The multivalent nature of the tetramer allows it to bind with high avidity to T-cell receptors (TCRs) that are specific for the MART-1(32-40) peptide. lubio.ch
By staining a population of lymphocytes with a fluorescently labeled MART-1(32-40) tetramer and antibodies against cell surface markers like CD8, it is possible to identify and count the number of MART-1(32-40)-specific CD8+ T-cells. aacrjournals.orgstanford.edu This technique is invaluable for monitoring the frequency of these cells in patients undergoing immunotherapy and for isolating them for further study. stanford.edu
| Technique | Principle | Application |
| MHC-Peptide Tetramer Staining | Fluorescently labeled complexes of four MHC-peptide molecules bind with high avidity to specific T-cell receptors. lubio.chmblbio.com | Direct visualization and quantification of MART-1(32-40)-specific T-cells via flow cytometry. aacrjournals.orgstanford.edu |
T-Cell Receptor (TCR) Gene Sequencing and Repertoire Analysis
Each T-cell possesses a unique T-cell receptor (TCR) that determines its antigen specificity. The diversity of TCRs within a population of T-cells is known as the TCR repertoire. High-throughput sequencing technologies have made it possible to perform in-depth analysis of the TCR repertoire of MART-1(32-40)-specific T-cells. mdpi.com
By sequencing the genes that encode the TCR, researchers can identify the specific TCR alpha and beta chains that are used to recognize the MART-1(32-40) peptide. nih.govresearchgate.net This information can be used to understand the diversity of the T-cell response, to track the expansion of specific T-cell clones over time, and to identify high-affinity TCRs that can be used for T-cell engineering in adoptive cell therapy. frontiersin.org Techniques like Tetramer-Associated T-Cell Receptor Sequencing (TetTCR-Seq) combine tetramer staining with sequencing to link specific TCR sequences to their cognate antigen. thno.org
Biochemical and Biophysical Characterization
While cellular assays focus on the T-cell response, biochemical and biophysical techniques are used to characterize the MART-1(32-40) peptide itself and its interaction with the HLA-A*0201 molecule.
The MART-1(32-40) peptide is a nonamer with the amino acid sequence ILTVILGVL. aacrjournals.org It is a naturally processed and presented epitope derived from the full-length MART-1 protein. nih.gov The binding affinity and stability of the peptide-MHC complex are critical for its ability to activate T-cells. Techniques such as peptide binding assays and HLA class I reconstitution assays can be used to measure the affinity of the MART-1(32-40) peptide for the HLA-A0201 molecule and the stability of the resulting complex. aai.org These studies have revealed that while the native MART-1(32-40) peptide can induce a T-cell response, modifications to the peptide sequence can enhance its binding to HLA-A0201 and increase its immunogenicity.
Peptide Elution and Identification by Mass Spectrometry
The process of identifying peptides naturally presented by MHC molecules on the surface of cells, such as melanoma cells, is a critical first step in understanding their immunological relevance. This is achieved through a technique known as peptide elution followed by mass spectrometry.
Initially, MHC class I complexes are purified from melanoma cell lysates using affinity chromatography, often with the pan-HLA class I monoclonal antibody W6/32. nih.gov Following purification, the bound peptides are eluted from the MHC molecules, typically using an acidic solution. nih.gov These eluted peptides are then separated from the larger MHC proteins and desalted. nih.gov
The resulting mixture of peptides is analyzed by liquid chromatography-mass spectrometry (LC-MS). nih.govthermofisher.com In this process, the peptides are first separated by reversed-phase chromatography and then ionized before entering the mass spectrometer. nih.govthermofisher.com The mass spectrometer measures the mass-to-charge ratio of the peptides (MS stage) and can also fragment individual peptides to determine their amino acid sequence (MS/MS stage). thermofisher.com By comparing the fragmentation patterns to protein sequence databases, researchers can identify the specific peptides that were presented by the MHC molecules, including the MART-1(32-40) peptide. thermofisher.comnih.gov This methodology has been instrumental in identifying numerous tumor-associated antigens presented by melanoma cells. nih.govnih.gov
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics
Understanding the binding affinity and kinetics of the MART-1(32-40) peptide to its corresponding MHC molecule is essential for predicting its immunogenicity. Two powerful biophysical techniques, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), are widely used for this purpose.
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. cytivalifesciences.comnih.gov In a typical SPR experiment to study peptide-MHC binding, one of the interacting partners (e.g., the MHC molecule) is immobilized on a sensor chip surface. washington.edu A solution containing the other partner (the MART-1(32-40) peptide) is then flowed over the surface. The binding of the peptide to the immobilized MHC molecule causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov From the resulting sensorgram, which plots the SPR response over time, key kinetic parameters can be determined. cytivalifesciences.com
| Kinetic Parameter | Description |
| Association rate constant (ka) | The rate at which the peptide binds to the MHC molecule. |
| Dissociation rate constant (kd) | The rate at which the peptide-MHC complex dissociates. |
| Equilibrium dissociation constant (KD) | A measure of the binding affinity, calculated as the ratio of kd to ka. A lower KD value indicates a higher binding affinity. |
Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat changes associated with a binding event. journalofappliedbioanalysis.comamericanlaboratory.com In an ITC experiment, a solution of the MART-1(32-40) peptide is titrated into a solution containing the MHC molecule at a constant temperature. azom.com The heat absorbed or released upon binding is measured, providing a complete thermodynamic profile of the interaction. americanlaboratory.com
| Thermodynamic Parameter | Description |
| Binding Affinity (KD) | The dissociation constant, a measure of the strength of the interaction. journalofappliedbioanalysis.com |
| Stoichiometry (n) | The ratio of peptide to MHC molecules in the complex. americanlaboratory.com |
| Enthalpy (ΔH) | The heat change associated with the binding event. americanlaboratory.com |
| Entropy (ΔS) | The change in disorder of the system upon binding. mdpi.com |
ITC is considered the "gold standard" for characterizing binding thermodynamics as it provides a comprehensive understanding of the forces driving the interaction in a single experiment, without the need for labeling or immobilization. americanlaboratory.com
Structural Biology Approaches
Visualizing the three-dimensional structure of the MART-1(32-40) peptide in complex with its MHC molecule is crucial for understanding the molecular basis of its recognition by T-cell receptors (TCRs).
X-ray Crystallography of Peptide-MHC Complexes
X-ray crystallography has been a cornerstone in structural immunology, providing high-resolution structures of peptide-MHC (pMHC) complexes. who.intmdpi.com This technique involves crystallizing the purified pMHC complex and then bombarding the crystal with X-rays. The diffraction pattern of the X-rays is used to calculate an electron density map, from which the atomic structure of the complex can be determined. nih.gov
These structures reveal in atomic detail how the peptide is anchored within the binding groove of the MHC molecule. who.intchinesechemsoc.org They show the specific side chains of the peptide that fit into the pockets of the MHC groove and the residues that are exposed and available for interaction with the TCR. who.int For instance, X-ray crystallography has been used to study the structure of various tumor-associated peptides, including those derived from MART-1, in complex with HLA-A*02:01. nih.gov
Cryo-Electron Microscopy (Cryo-EM) for Macromolecular Assemblies
Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structure of large and flexible macromolecular assemblies, including TCR-pMHC complexes. wikipedia.orgnih.gov In cryo-EM, a sample is rapidly frozen in a thin layer of vitreous ice, preserving its native structure. wikipedia.org The frozen sample is then imaged using a transmission electron microscope. nih.gov By collecting and averaging images of thousands of individual particles, a high-resolution 3D reconstruction of the complex can be generated. nih.gov
While X-ray crystallography provides static snapshots of molecules in a crystalline state, cryo-EM can capture different conformational states of a complex in a near-native environment. This is particularly valuable for studying the dynamic interactions between the TCR and the pMHC. Recent advancements in detector technology and image processing have enabled cryo-EM to achieve near-atomic resolution for many biological samples. wikipedia.org
Computational and In Silico Approaches
Computational methods play an increasingly important role in complementing experimental studies of peptide-MHC interactions, providing insights that can be difficult to obtain through laboratory techniques alone.
Molecular Docking and Dynamics Simulations of Peptide-MHC Interactions
Molecular docking is a computational technique used to predict the preferred binding orientation of a peptide within the MHC binding groove. acs.org Docking algorithms sample a wide range of possible peptide conformations and positions and use a scoring function to rank the most likely binding modes. acs.org This can be particularly useful for predicting the binding of novel peptide variants or for understanding the impact of specific amino acid substitutions. acs.org
Molecular dynamics (MD) simulations provide a dynamic view of the pMHC complex over time. nih.gov By simulating the movements of all atoms in the system, MD can reveal the flexibility of the peptide and the MHC molecule, the stability of the interaction, and the role of water molecules in mediating the binding. chinesechemsoc.org For example, MD simulations have been used to study the conformational changes that occur in the MART-1 peptide upon binding to HLA-A*02:01. nih.gov These simulations can help to understand how peptide flexibility influences T-cell recognition and can aid in the design of peptides with enhanced immunogenicity. nih.gov
| Computational Technique | Application in MART-1(32-40) Research |
| Molecular Docking | Predicting the binding conformation of MART-1(32-40) and its analogs to HLA-A02:01. acs.org |
| Molecular Dynamics Simulations | Investigating the stability and flexibility of the MART-1(32-40)-HLA-A02:01 complex and understanding the impact of peptide modifications. nih.govchinesechemsoc.org |
Predictive Algorithms for Epitope Identification and Binding Prediction
The identification of T-cell epitopes, such as MART-1(32-40), is a foundational step in developing immunotherapies. Predictive algorithms are instrumental in scanning entire protein sequences to pinpoint short peptides likely to bind to Major Histocompatibility Complex (MHC) molecules, a prerequisite for T-cell recognition. These computational tools have evolved from simple sequence-based methods to more complex algorithms incorporating a variety of physicochemical properties.
The earliest methods for T-cell epitope prediction were motif-based systems. nih.gov These algorithms search for specific amino acid patterns within a peptide sequence that are known to be important for binding to a particular MHC allele. nih.gov For an HLA-A02:01-restricted epitope like MART-1(32-40), a motif-based algorithm would scan the MART-1 protein sequence for peptides of 8-11 amino acids that contain primary and secondary anchor residues characteristic of HLA-A02:01 binding. nih.gov
Building on this, matrix-based algorithms were developed. These methods, often called quantitative matrices, assign a score to each amino acid at each position within a potential epitope. The total score for a peptide is calculated by summing the position-specific scores, and this value is used to predict its binding affinity. This approach offers a more granular prediction than simple motif matching.
Modern predictive algorithms integrate a wider range of data. They often analyze the physicochemical properties of amino acids, such as hydrophobicity, size, and charge, to refine binding predictions. frontiersin.org Tools available through public repositories like the Immune Epitope Database (IEDB) leverage these principles, allowing researchers to predict MHC class I and class II binders from a given protein sequence. nih.govbiointron.com For example, a researcher could input the full MART-1 protein sequence into such a tool to identify potential epitopes, with the algorithm flagging sequences like MART-1(32-40) based on their predicted binding score to specific HLA alleles. biointron.commdpi.com
The general workflow for these predictive tools involves several key steps:
Sequence Input : The primary amino acid sequence of the antigen (e.g., MART-1) is provided.
Peptide Fragmentation : The algorithm computationally breaks the protein into overlapping peptides of appropriate lengths for MHC binding (typically 8-11 amino acids for MHC class I).
Binding Prediction : Each peptide is scored for its predicted binding affinity to selected MHC alleles using methods like quantitative matrices or artificial neural networks.
Epitope Prioritization : Peptides are ranked based on their predicted binding scores, with high-scoring peptides considered potential T-cell epitopes worthy of experimental validation.
These predictive algorithms serve as powerful screening tools, significantly narrowing the field of potential epitopes from an entire proteome down to a manageable number of candidates for laboratory testing.
Machine Learning Applications in Immunoinformatics for Epitope Analysis
Immunoinformatics leverages computational and statistical methods to analyze immunological data, with machine learning (ML) playing a pivotal role in enhancing the accuracy of epitope prediction. nih.govbiointron.com ML models can identify complex, non-linear relationships within large datasets of experimentally validated epitopes and non-epitopes, allowing them to learn the subtle features that distinguish a potent epitope like MART-1(32-40). frontiersin.orgplos.org
Several types of machine learning algorithms are commonly applied to epitope analysis:
Support Vector Machines (SVM) : SVMs are a popular supervised learning method used to classify data. frontiersin.orgplos.org In epitope prediction, an SVM is trained on a dataset of peptides with known binding affinities. It learns to distinguish between binders and non-binders by mapping the peptide features (such as amino acid composition and physicochemical properties) into a high-dimensional space and finding an optimal hyperplane that separates the two classes. frontiersin.orgmdpi.com Tools like SVMTriP utilize SVMs to integrate features like tri-peptide similarity and propensity to predict antigenic epitopes. nih.gov
Artificial Neural Networks (ANNs) : ANNs, inspired by the structure of the human brain, are powerful for modeling complex patterns. In immunoinformatics, ANNs can be trained to predict peptide-MHC binding. The network takes peptide sequences as input and, through a series of interconnected nodes or "neurons" arranged in layers, learns the features that contribute to high-affinity binding. Deep learning models, a more advanced form of ANN, have shown remarkable performance in this area. plos.org
Random Forest (RF) : This is an ensemble learning method that constructs multiple decision trees during training. plos.orgmdpi.com For epitope prediction, each tree makes a classification (e.g., epitope or non-epitope), and the forest combines these outputs to make a final, more robust prediction. This method is effective at handling large and complex datasets. biointron.commdpi.com
These ML models are often integrated into comprehensive analysis pipelines and web servers, such as those found in the IEDB. biointron.comfrontiersin.org For instance, the MHC-I Immunogenicity tool within IEDB can predict the immunogenicity of a given peptide-MHC complex, going beyond simple binding prediction to estimate the likelihood of a T-cell response. frontiersin.org The development of these tools relies on extensive training data, including peptide sequences, MHC allele information, and experimental outcomes from binding and immunogenicity assays. oup.com By training on vast libraries of known epitopes, these ML applications can accurately predict the potential of novel peptides, or analyze known epitopes like MART-1(32-40), providing a score for their likelihood of being recognized by the immune system. frontiersin.orgplos.org
| Machine Learning Model | Core Principle | Application in Epitope Analysis |
| Support Vector Machine (SVM) | Finds an optimal boundary (hyperplane) to separate data into different classes. frontiersin.org | Classifies peptides as MHC binders or non-binders based on physicochemical properties and sequence data. nih.gov |
| Artificial Neural Network (ANN) | Models complex patterns using interconnected nodes (neurons) in layers. plos.org | Predicts peptide-MHC binding affinity and immunogenicity by learning from known epitope data. |
| Random Forest (RF) | An ensemble method using multiple decision trees to improve prediction accuracy. mdpi.com | Combines the predictions of many individual trees to provide a robust classification of a peptide's potential as an epitope. biointron.com |
Artificial Antigen Presenting Cells (AAPCs) in Research Systems
Artificial Antigen Presenting Cells (AAPCs) are engineered systems designed to mimic the function of natural APCs, providing the necessary signals to activate and expand T-cells. These platforms are highly versatile and have been used extensively in research involving the MART-1 epitope to expand tumor-specific cytotoxic T-lymphocytes (CTLs) for adoptive immunotherapy. frontiersin.orgaacrjournals.org AAPCs offer an "off-the-shelf" solution that can overcome limitations associated with patient-derived dendritic cells, such as variability and limited availability. aacrjournals.orgjhu.edu
Several different AAPC platforms have been developed and used in the context of MART-1 research:
Liposome-Based AAPCs : These systems utilize a fluid lipid bilayer, which can be tailored to carry desired immunostimulatory molecules. One study engineered liposomal AAPCs co-localizing HLA-A*0201-MART-1 peptide complexes with anti-CD28 and LFA-1 antibodies. This design, which mimics the clustering of molecules in a natural immunological synapse, proved more efficient at expanding both polyclonal T-cells and MART-1-specific CD8+ T-cells compared to anti-CD3/CD28-coated beads or immobilized antibodies. haematologica.org The expanded T-cells retained their specific cytotoxic activity and a phenotype consistent with potential for in vivo persistence. haematologica.org
Cell-Based AAPCs : A common approach involves using a cell line, such as the K562 cell line or mouse fibroblasts (e.g., NIH/3T3), genetically modified to express the required molecules. frontiersin.orgaacrjournals.org One study created an AAPC that could endogenously process and present the MART-1₂₇₋₃₅ peptide. aacrjournals.org These cells were engineered to express a fusion protein containing the MART-1 peptide, which was then naturally processed by the proteasome and presented on HLA-A2 molecules on the cell surface. These AAPCs were effective at priming and expanding MART-1 specific CTLs from healthy donors, and the resulting CTLs could efficiently kill melanoma tumor cells. aacrjournals.org Another study used NIH/3T3-based AAPCs stably expressing HLA-A*0201, accessory molecules (CD54, CD58, CD80), and a high-affinity analogue of the MART-1 peptide. frontiersin.org This system was used to rapidly expand large numbers of pure, highly functional MART-1-specific CTLs that displayed features of long-lived memory T-cells, including stem cell-like memory properties. frontiersin.org
Nanoparticle-Based AAPCs : In this strategy, nanoparticles are used as a scaffold to present antigens and co-stimulatory signals. One research effort used poly(lactic-co-glycolic) acid (PLGA) nanoparticles encapsulating the MART-1 peptide. nih.gov These nanoparticles were loaded into human dendritic cells (DCs), creating an AAPC system capable of sustained antigen presentation. This approach resulted in a more robust and effective induction of MART-1-specific CTLs compared to DCs pulsed with the peptide alone, and the resulting CTLs showed significantly higher cytotoxic activity against melanoma cells. nih.gov
These diverse AAPC systems highlight the flexibility of the technology. By presenting the MART-1(32-40) peptide or its analogues in combination with precise co-stimulatory signals, researchers can efficiently generate large quantities of functional, tumor-specific T-cells for further study and potential therapeutic application. frontiersin.orghaematologica.org
| AAPC Platform | Core Components | Key Findings for MART-1 Research |
| Liposome-Based | Fluid lipid bilayer with HLA-A0201-MART-1, anti-CD28, and LFA-1. haematologica.org | More efficient expansion of MART-1 specific CD8+ T-cells compared to standard methods; preserved cytotoxic function. haematologica.org |
| Cell-Based (Endogenous Processing) | K562 cells transduced to express HLA-A2 and a mini-MART1 fusion protein. aacrjournals.org | Successfully primed and expanded anti-tumor CTLs that target MART-1 expressing tumor cells in an HLA-A2 restricted manner. aacrjournals.org |
| Cell-Based (Fibroblast) | NIH/3T3 mouse fibroblasts expressing HLA-A0201, accessory molecules (CD54, CD58, CD80), and a MART-1 analogue peptide. frontiersin.org | Rapidly expanded pure, long-lived, and highly functional MART-1-specific CTLs with stem cell-like memory features. frontiersin.org |
| Nanoparticle-DC Hybrid | Human Dendritic Cells loaded with PLGA nanoparticles encapsulating MART-1 peptides. nih.gov | Induced a more robust and effective CTL response with significantly higher cytotoxicity than peptide-pulsed DCs. nih.gov |
Future Research Directions and Unexplored Avenues
Investigating Post-Translational Modifications and their Impact on Epitope Presentation
Post-translational modifications (PTMs) are chemical alterations to proteins that can significantly impact their function, stability, and immunogenicity. technologynetworks.com PTMs can create novel epitopes (neoantigens) that the immune system recognizes as foreign, thereby breaking tolerance to self-antigens. nih.govacs.org For tumor-associated antigens like MART-1, PTMs such as phosphorylation have been identified and are thought to enhance immunogenicity. nih.govscientificarchives.com
Future investigations should focus on identifying whether the MART-1(32-40) peptide or its flanking regions within the full-length protein undergo specific PTMs in melanoma cells. Techniques like mass spectrometry can be employed to analyze peptides eluted from the MHCs of tumor cells to find modified versions of the epitope. researchgate.net For instance, phosphorylation of MART-1 has been linked to CD4+ T cell responses, and it is crucial to determine if similar modifications occur within or near the 32-40 sequence and how they affect processing and presentation by HLA-A2. nih.gov Understanding how PTMs alter the peptide's binding to MHC or its conformation could explain variations in immune recognition and provide a basis for designing modified peptide vaccines with enhanced potency. acs.org
Advanced Design of Novel Melan-A/MART-1(32-40) Based Research Probes
The ability to accurately detect and isolate antigen-specific T-cells is critical for both basic research and clinical monitoring. This relies on the use of highly specific probes, most commonly pMHC tetramers. nih.gov While tetramers using the immunodominant MART-1 epitopes are widely available, the development of advanced probes based on MART-1(32-40) is a necessary future step.
This involves synthesizing the MART-1(32-40) peptide and refolding it with HLA-A2 molecules to create stable monomers, which are then tetramerized. These probes would enable the direct ex vivo quantification and characterization of T-cells specific for this subdominant epitope. nih.gov Furthermore, research can explore the creation of modified MART-1(32-40) peptide analogues with enhanced HLA-A2 binding stability. Such analogues, when incorporated into probes, could potentially increase the staining intensity and sensitivity for detecting low-avidity T-cells. nih.govaai.org Beyond tetramers, another avenue is the development of TCR-like antibodies that are engineered to recognize the specific pMHC complex of MART-1(32-40)/HLA-A2, which could serve as powerful research and diagnostic tools. frontiersin.org
Systems Immunology Approaches to Understand Epitope-Specific Responses
Systems immunology integrates high-throughput experimental data with computational modeling to build a comprehensive understanding of the immune system. nih.gov Applying this approach to the study of MART-1(32-40) could reveal complex regulatory networks and dynamic interactions that are not apparent from reductionist studies.
This would involve collecting multi-omics data from melanoma patients, including genomics, transcriptomics, proteomics, and single-cell TCR sequencing. thno.org By analyzing the TCR repertoire in blood and tumor tissue, researchers can track the dynamics of MART-1(32-40)-specific T-cell populations in relation to disease progression or in response to therapy. nih.gov Computational models could then be built to predict how these epitope-specific responses are influenced by factors within the tumor microenvironment, such as the presence of regulatory T-cells or the expression of inhibitory molecules. This holistic view is essential for understanding why responses to subdominant epitopes like MART-1(32-40) may be important and how they can be therapeutically exploited.
Development of Refined Preclinical Models for Immunological Studies
The translation of immunological findings from the bench to the clinic depends on the availability of accurate preclinical models. mdpi.com For studying human T-cell responses to epitopes like MART-1(32-40), standard mouse models are insufficient due to differences in MHC molecules. Therefore, the development and refinement of specialized models are paramount.
HLA-A*0201 transgenic mice have proven to be a valuable tool for assessing the in vivo immunogenicity of human peptide antigens, including MART-1 analogues. aai.org Future studies should utilize these models to specifically test vaccination strategies involving the MART-1(32-40) peptide, both alone and in combination with adjuvants or other immunotherapies. mdpi.com Another promising model system is the use of artificial antigen-presenting cells (AAPCs). These "off-the-shelf" cells can be engineered to express specific HLA molecules and co-stimulatory signals, providing a standardized platform to expand and study pure populations of MART-1(32-40)-specific T-cells from human donors in a preclinical setting. frontiersin.org These refined models will be critical for preclinical testing of the efficacy and specificity of immunotherapies targeting this epitope.
| Preclinical Model | Key Feature | Research Application for MART-1(32-40) |
| HLA-A*0201 Transgenic Mice | Expresses human HLA, allowing for in vivo testing of human epitopes. | Assess immunogenicity of MART-1(32-40) based vaccines and CTL cross-reactivity. aai.org |
| Artificial Antigen-Presenting Cells (AAPCs) | Engineered cells that present specific pMHC and co-stimulatory molecules. | Expand pure, functional MART-1(32-40)-specific T-cells for adoptive therapy studies. frontiersin.org |
| Patient-Derived Xenografts (PDXs) | Human tumor tissue implanted in immunodeficient mice. | Study tumor response to MART-1(32-40) targeted therapies in a more patient-relevant context. mdpi.com |
Contributions of Melan-A/MART-1(32-40) Research to General Immunological Principles
While the immunodominant MART-1 epitopes have already contributed significantly to our understanding of immunology, focused research on the MART-1(32-40) epitope can further refine these principles. The peptide has been identified as an altered peptide ligand capable of inducing suboptimal T-cell activation, where it stimulates IFN-γ release but inhibits IL-2 production. aacrjournals.org
This makes MART-1(32-40) an important tool for studying the mechanisms of T-cell anergy and tumor immune evasion. aacrjournals.org Deeper investigation into how this peptide antagonizes T-cell function could reveal fundamental aspects of TCR signaling and T-cell fate decisions. Furthermore, understanding the processing and presentation of this naturally occurring subdominant epitope can provide broader insights into the limits of self-tolerance and the dynamics of antigen presentation. nih.govnih.gov Research into why certain epitopes become dominant while others like 32-40 remain subdominant, despite being presented, is a key question in immunodominance that has implications for vaccine design against a wide range of pathogens and cancers. aai.org
Q & A
Basic Research Questions
Q. What are the structural and functional characteristics of MART-1(32-40) that make it a target for T-cell recognition in melanoma research?
- Methodological Answer : MART-1(32-40) is a nonamer peptide (sequence: AAGIGILTV) derived from the melanoma-associated antigen MART-1/Melan-A. Its hydrophobic residues (e.g., Ile34, Leu37) are critical for binding to HLA-A*0201, enabling T-cell receptor (TCR) engagement. Researchers should use X-ray crystallography or nuclear magnetic resonance (NMR) to resolve its MHC-I binding conformation . Functional validation involves co-culturing peptide-pulsed antigen-presenting cells (APCs) with T-cell clones and measuring IFN-γ release via ELISPOT .
Q. What standard methodologies are employed to assess the immunogenicity of MART-1(32-40) in preclinical models?
- Methodological Answer :
- In vitro : Use HLA-A*0201-transgenic PBMCs or T-cell lines to evaluate TCR activation via tetramer staining or cytokine secretion assays.
- In vivo : Adoptive transfer of MART-1(32-40)-specific T cells into tumor-bearing mice (e.g., B16 melanoma models) to assess tumor regression.
- Controls : Include irrelevant peptides (e.g., HIV pol) to confirm specificity, and validate results with flow cytometry for CD8+ T-cell proliferation .
Q. How can researchers ensure the reproducibility of MART-1(32-40) peptide synthesis and characterization?
- Methodological Answer :
- Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by HPLC purification (>95% purity).
- Characterization : Confirm molecular weight via mass spectrometry (MS) and assess solubility in PBS or DMSO.
- Quality Control : Validate biological activity using reference T-cell clones (e.g., TIL 1235) in dose-response assays .
Advanced Research Questions
Q. What experimental design considerations are critical when comparing in vitro T-cell activation assays versus in vivo tumor challenge models for MART-1(32-40)?
- Methodological Answer :
- Variables to Control :
- HLA Restriction : Use HLA-matched (A*0201) models to avoid confounding immune responses.
- Peptide Stability : Test degradation kinetics in serum-containing media (for in vitro) and tumor microenvironments (for in vivo).
- Statistical Power : Calculate sample sizes using tools like G*Power to ensure detection of ≥50% tumor regression.
- Limitations : Address differences in T-cell exhaustion profiles between models using single-cell RNA sequencing .
Q. How can conflicting data on the cross-reactivity of MART-1(32-40)-specific T cells with normal melanocytes be resolved?
- Methodological Answer :
- Hypothesis Testing : Compare T-cell reactivity against MART-1(32-40)-pulsed melanocytes versus melanoma cells using cytotoxicity assays (e.g., calcein-AM release).
- Mechanistic Analysis : Quantify MHC-I expression on melanocytes via qPCR or flow cytometry.
- Cohort Stratification : Group patients by HLA subtype and tumor stage to identify confounding variables .
Q. What advanced computational or structural biology approaches can predict MART-1(32-40) epitope modifications to enhance MHC-I binding affinity?
- Methodological Answer :
- In Silico Modeling : Use tools like NetMHC 4.0 or Rosetta to simulate residue substitutions (e.g., Ile34→Val) and predict binding scores (IC50 values).
- Validation : Synthesize modified peptides and test binding via surface plasmon resonance (SPR) or competitive MHC-I stabilization assays.
- Functional Impact : Assess T-cell activation using modified peptides in comparison to wild-type sequences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
